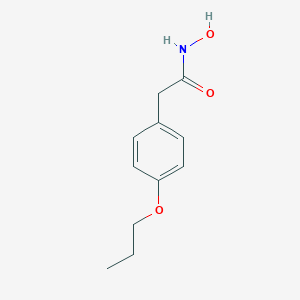

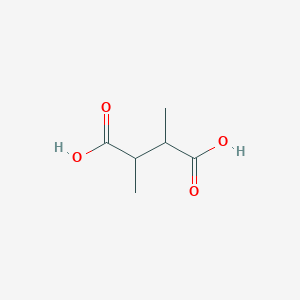

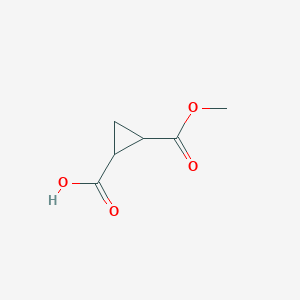

2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid

概要

説明

Synthesis Analysis

The synthesis of derivatives related to 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid involves multiple steps, including chlorine-addition, cyclopropanation reaction, Krapcho decarboxylation, and demethylation processes, yielding high total yields under mild reaction conditions with conveniently available reagents (Lu Xin-y, 2013). Such methods provide a potential route for the large-scale syntheses of cyclopropane-carboxylic acid derivatives.

Molecular Structure Analysis

The molecular structure of cyclopropane-1-carboxylic acid derivatives, including 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid, is characterized by X-ray crystal structure analysis, showing that the cyclopropane rings possess Z-configuration and that the carbonyl oxygen of the methoxycarbonyl moiety adopts a synperiplanar conformation with respect to the midpoint of the distal bond of the cyclopropane ring (M. Cetina et al., 2004).

Chemical Reactions and Properties

The reactivity and transformation of cyclopropane-1-carboxylic acid derivatives can be influenced significantly by their structural configuration. For instance, one-electron oxidation of derivatives leads to the formation of radical cations or radical zwitterions, undergoing decarboxylation as a side-chain fragmentation pathway. The rate of these reactions can vary based on structural effects and pH (M. Bietti & A. Capone, 2008).

Physical Properties Analysis

The study of physical properties, such as solubility, melting point, and crystalline structure, is crucial for understanding the behavior of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid and its derivatives. These properties are often determined using techniques like differential scanning calorimetry (DSC) and thermal gravimetric analysis (TGA), although specific studies on these aspects were not directly found in the searched papers.

Chemical Properties Analysis

The chemical properties of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid, including reactivity, stability, and functional group reactions, are pivotal for its application in synthesis and material development. The esterification reactions, polymerization potential, and radical reactivity offer insights into its versatility in chemical synthesis (N. Moszner et al., 1999).

科学的研究の応用

“2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 13279-88-4 . It’s a molecular weight is 144.13 and it’s stored at room temperature . It’s physical form is oil and it has a melting point of 46-47 degrees Celsius .

-

1-Aminocyclopropane 1-carboxylic acid (ACC) in Plants

- Field: Plant Physiology

- Application: ACC is the direct precursor of the plant hormone ethylene . It plays a significant role in regulating plant development, and its involvement in cell wall signaling, guard mother cell division, and pathogen virulence .

- Method: ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .

- Results: This compound has profound effects on plants, including its biosynthesis, signaling, and physiology .

-

Intramolecular Difunctionalization of Methylenecyclopropanes

- Field: Organic Chemistry

- Application: A visible-light photoredox catalyzed intramolecular difunctionalization of methylenecyclopropanes has been developed .

- Method: This process involves the use of easily prepared methylenecyclopropanes tethered with carboxylic acid .

- Results: This method allows for the synthesis of spiro[cyclopropane-1,2-indan]one .

-

1-Aminocyclopropane 1-carboxylic acid (ACC) in Plants

- Field: Plant Physiology

- Application: ACC is the direct precursor of the plant hormone ethylene . It plays a significant role in regulating plant development, and its involvement in cell wall signaling, guard mother cell division, and pathogen virulence .

- Method: ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .

- Results: This compound has profound effects on plants, including its biosynthesis, signaling, and physiology .

-

Intramolecular Difunctionalization of Methylenecyclopropanes

- Field: Organic Chemistry

- Application: A visible-light photoredox catalyzed intramolecular difunctionalization of methylenecyclopropanes has been developed .

- Method: This process involves the use of easily prepared methylenecyclopropanes tethered with carboxylic acid .

- Results: This method allows for the synthesis of spiro[cyclopropane-1,2-indan]one .

Safety And Hazards

特性

IUPAC Name |

2-methoxycarbonylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-10-6(9)4-2-3(4)5(7)8/h3-4H,2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRAJLZEAOBJIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。